

(S)-(-)-1-(1-Naphthyl)ethanol physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-1-(1-Naphthyl)ethanol

Cat. No.: B098219

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **(S)-(-)-1-(1-Naphthyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **(S)-(-)-1-(1-Naphthyl)ethanol**, a chiral alcohol widely utilized as an intermediate in asymmetric synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Structure

(S)-(-)-1-(1-Naphthyl)ethanol is a chiral secondary alcohol. Its stereochemistry is designated as (S) according to the Cahn-Ingold-Prelog priority rules, and the negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

- IUPAC Name: (1S)-1-(naphthalen-1-yl)ethan-1-ol
- Synonyms: (S)-(-)- α -Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene
- CAS Number: 15914-84-8
- Molecular Formula: C₁₂H₁₂O^[1]^[2]
- Molecular Weight: 172.22 g/mol ^[1]^[2]

Physical Properties

The physical properties of **(S)-(-)-1-(1-Naphthyl)ethanol** and its corresponding racemic mixture and **(R)-enantiomer** are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: General Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow powder or crystals	[3]
Solubility	Soluble in organic solvents such as methanol, ethers, and aromatic hydrocarbons. Limited solubility in water.	[4]

Table 2: Thermal Properties

Compound	Melting Point (°C)	Boiling Point (°C)
(S)-(-)-1-(1-Naphthyl)ethanol	44.0 - 48.0	316.0 ± 11.0 at 760 mmHg (Predicted)
(R)-(+)-1-(1-Naphthyl)ethanol	47 - 49	316.0 ± 11.0 (Predicted)
(±)-1-(1-Naphthyl)ethanol (Racemic)	63 - 65	316.0 ± 11.0 at 760 mmHg, 133 at 3 mmHg

Sources:[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Optical Properties

Compound	Specific Rotation [α]	Conditions	Source(s)
(S)-(-)-1-(1-Naphthyl)ethanol	-75.0 to -80.0°	c = 1 in methanol	[3]
(R)-(+)-1-(1-Naphthyl)ethanol	+78°	c = 1 in methanol	[7]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of chiral alcohols like **(S)-(-)-1-(1-Naphthyl)ethanol**.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- A small amount of the crystalline sample is finely ground using a mortar and pestle.
- The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For small sample sizes, the Thiele tube method is commonly employed.

Apparatus:

- Thiele tube
- Heat source (e.g., Bunsen burner or hot plate)
- Thermometer (calibrated)
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Mineral oil or other suitable heating fluid

Procedure:

- A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating fluid.
- The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.
- The heating is stopped, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Specific Rotation Determination

Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a

specific concentration and path length.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)
- Polarimeter cell (typically 1 dm in length)
- Volumetric flask
- Analytical balance

Procedure:

- A precise mass of the chiral substance is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) to prepare a solution of known concentration (c, in g/mL).
- The polarimeter is calibrated using a blank (the pure solvent).
- The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
- The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where l is the path length of the cell in decimeters (dm).[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[14\]](#)[\[15\]](#)

Application in Asymmetric Synthesis

(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral auxiliary and intermediate in asymmetric synthesis. A primary application is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through methods like transfer hydrogenation or using stoichiometric chiral reducing agents derived from chiral alcohols.

Experimental Workflow: Asymmetric Reduction of a Prochiral Ketone

The following diagram illustrates a general workflow for the asymmetric reduction of a ketone to a chiral alcohol, a common application for compounds like **(S)-(-)-1-(1-Naphthyl)ethanol** or its derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the asymmetric reduction of a ketone.

This workflow outlines the key steps from reaction setup to the analysis of the final chiral alcohol product. The choice of solvent, reducing agent, and reaction conditions are critical for achieving high yield and enantioselectivity. The enantiomeric excess of the product is a crucial measure of the success of the asymmetric synthesis and is typically determined by chiral chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phillysim.org [phillysim.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. cerritos.edu [cerritos.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(S)-(-)-1-(1-Naphthyl)ethanol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098219#s-1-1-naphthyl-ethanol-physical-properties\]](https://www.benchchem.com/product/b098219#s-1-1-naphthyl-ethanol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com